molecular formula C10H10Cl2O B2520015 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one CAS No. 875916-50-0

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one

Cat. No.: B2520015
CAS No.: 875916-50-0
M. Wt: 217.09
InChI Key: UGECHQYGTSAESA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is a substituted aryl ketone featuring a dichlorophenyl group at the 1-position and a methyl-substituted propanone backbone. Key characteristics include its electron-withdrawing 3,4-dichlorophenyl group, which influences reactivity, and the branched alkyl chain, which may enhance steric effects compared to simpler ketones.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGECHQYGTSAESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acidic workup to yield the desired ketone.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the hydrogenation of a Schiff base compound in the presence of amine or amide salts using palladium or platinum catalysts is a widely used method . This approach ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 3,4-Dichlorobenzoic acid.

    Reduction: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one serves as an intermediate in synthesizing more complex organic molecules. Its utility extends to the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation and reduction reactions .

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its effects on enzyme inhibition and interaction with cellular pathways. For example, it may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. Additionally, investigations into its antimicrobial and anticancer properties are ongoing:

  • Anticancer Studies: Preliminary studies suggest that derivatives of this compound may reduce the growth of hematological cancer cell lines and promote apoptosis through the upregulation of genes like p53 and Bax .

Medicine

The therapeutic potential of this compound is being explored in various medical applications. Its anti-inflammatory and antimicrobial activities are under investigation for possible incorporation into treatment regimens for different diseases. Notably, it has been identified as a precursor in the synthesis of cericlamine, a compound with antidepressant properties .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals. Its role as a precursor for synthesizing agrochemicals and pharmaceuticals highlights its importance in commercial applications. The optimization of synthesis routes for higher yields and purity is crucial for industrial scalability .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effects of synthesized compounds on cancer cell linesCompounds demonstrated cytotoxic effects on myeloma and leukemia cell lines; increased expression of apoptosis-promoting genes
Synthesis Method OptimizationInvestigated various synthetic routes for efficiencyGrignard reactions provided high yields under controlled conditions; catalytic methods showed promise for industrial applications

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Halogenation Patterns

  • 1-(3,4-Difluorophenyl)-2-methylpropan-1-one (CAS 913719-93-4):
    Replacing chlorine with fluorine reduces electron-withdrawing effects and steric bulk. This compound has a molecular weight of 184.19 g/mol (C₁₀H₁₀F₂O) compared to the dichloro analog, which is expected to have a higher molecular weight (~215–220 g/mol). Fluorinated analogs often exhibit improved metabolic stability but reduced lipophilicity .
  • 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one (CAS 20850-49-1):
    Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl substituents. This difference significantly alters redox behavior and interaction with biological targets, such as enzymes or receptors .

Positional Isomerism

  • 4-(3,4-Dichlorophenyl)but-3-en-2-one (CAS 74546-02-4): The α,β-unsaturated ketone (enone) system introduces conjugation, enabling participation in Michael addition reactions—a reactivity absent in the saturated 2-methylpropanone derivative .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one Ketone C₁₀H₁₀Cl₂O ~215–220 (estimated) Base structure; potential synthetic intermediate N/A
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone Trifluoromethyl ketone C₉H₅Cl₂F₃O 257.04 Enhanced electrophilicity; unsuccessful in multicomponent synthesis due to instability
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone Thioether-linked ketone C₁₅H₁₁Cl₂FOS 341.21 Sulfur atom increases polarizability; may influence metabolic pathways
1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine Primary amine C₁₀H₁₃Cl₂N 218.12 Increased basicity; potential CNS activity due to amine functionality

Key Research Findings

  • Electronic Effects : Chlorine substituents increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles compared to methoxy or fluorine-substituted analogs.
  • Steric Hindrance : The 2-methyl group in this compound may reduce accessibility to enzymatic active sites compared to linear-chain derivatives.
  • Environmental Impact : Dichlorophenyl ketones and their metabolites (e.g., 3,4-dichloroaniline) are recalcitrant pollutants, necessitating bioremediation strategies .

Biological Activity

Overview

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10Cl2O and a molecular weight of approximately 217.09 g/mol. This compound features a dichlorophenyl group attached to a methylpropan-1-one structure, which contributes to its notable chemical and biological properties. It has been the subject of various studies focused on its biological activity, particularly its pharmacological effects, including anti-inflammatory and antimicrobial properties.

The structural characteristics of this compound enhance its reactivity and interactions with biological systems. The dichloro substitution on the phenyl ring increases the compound's binding affinity to various biological targets, which can modulate enzyme activity and receptor interactions.

Property Value
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Chemical StructureChemical Structure

Pharmacological Properties

This compound has demonstrated various biological activities in laboratory studies:

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit inflammatory responses by modulating the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways. For instance, it has been shown to reduce nitric oxide production in activated microglia, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease .
  • Antimicrobial Properties : The compound exhibits antimicrobial effects against several pathogens. In vitro studies have reported its effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

The biological effects of this compound are largely attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting metabolic pathways and influencing drug metabolism.
  • Receptor Modulation : Its interaction with various receptors can lead to modulation of biological responses, including anti-inflammatory effects and potential neuroprotective actions.

Case Studies

Several studies have explored the applications of this compound in different contexts:

  • Neuroinflammation : A study investigated the protective effects of this compound in models of lipopolysaccharide (LPS)-induced neuroinflammation. Results showed that it significantly reduced pro-inflammatory cytokine release and improved neuronal survival in vitro .
  • Antibacterial Activity : Another research focused on the antibacterial efficacy of this compound against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The study highlighted its potential as a therapeutic agent in treating resistant bacterial infections .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
1-(2,4-Dichlorophenyl)-2-methylpropan-1-oneC10H10Cl2OPotent antibacterial properties
3-(3,4-Dichlorophenyl)-2-methylpropanoic acidC11H11Cl2O2Known for anti-inflammatory effects
4-(3,4-Dichlorophenyl)-2-butanoneC10H11Cl2OStudied for neuropharmacology

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where 3,4-dichlorobenzene reacts with methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

  • Catalyst loading : Excess AlCl₃ (>1.5 eq) improves electrophilic substitution but may increase side products.
  • Temperature : Reactions at 0–5°C minimize decomposition of the acyl chloride intermediate.
  • Solvent : Dichloromethane or nitrobenzene enhances regioselectivity due to polarity effects.
    Yield optimization requires monitoring by TLC or GC-MS to track intermediate stability .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., meta/para coupling in the dichlorophenyl group) and ketone functionality.
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₉Cl₂O) and isotopic patterns for chlorine.
  • X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally analogous dichlorophenyl ketones (e.g., bond angles and torsion in the propanone backbone) .

Q. How can researchers assess its preliminary biological activity?

  • Enzyme inhibition assays : Screen against cytochrome P450 isoforms due to structural similarity to aryl ketone inhibitors.
  • Cellular cytotoxicity : Use MTT assays in hepatic (HepG2) or neuronal (SH-SY5Y) cell lines to evaluate metabolic disruption.
  • Docking studies : Preliminary in silico models (e.g., AutoDock Vina) predict binding affinity to targets like the GABA receptor .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorophenyl group influence its reactivity in nucleophilic additions?

The electron-withdrawing Cl substituents activate the ketone toward nucleophilic attack (e.g., Grignard reagents) by polarizing the carbonyl group. However, steric hindrance from the methyl group on C2 restricts access to the electrophilic center. Computational studies (DFT calculations) show:

  • Charge distribution : The carbonyl carbon has a partial positive charge (+0.32 e), enhanced by the adjacent Cl atoms.
  • Transition state barriers : Methyl substitution increases activation energy by ~5 kcal/mol compared to unsubstituted analogs.
    Experimental validation via kinetic studies (e.g., UV-Vis monitoring of enolate formation) is recommended .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability.
  • Metabolic interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) in in vivo models to isolate direct effects.
  • Batch purity : Compare HPLC chromatograms (≥95% purity) across studies, as impurities like dichlorobenzene byproducts can skew results .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Pharmacophore mapping : Identify critical moieties (e.g., dichlorophenyl group for hydrophobic interactions) using tools like Schrödinger’s Phase.
  • MD simulations : Predict metabolic stability by simulating hepatic clearance pathways (e.g., cytochrome-mediated oxidation).
  • SAR libraries : Synthesize analogs with halogen replacements (e.g., F or Br) and evaluate QSAR models for toxicity/activity trade-offs .

Q. What experimental protocols mitigate degradation during long-term stability studies?

  • Storage conditions : Use amber vials under argon at −20°C to prevent photolytic cleavage of the C-Cl bond.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/w to inhibit radical-mediated decomposition.
  • Analytical frequency : Conduct LC-MS every 30 days to track degradation products (e.g., dichlorobenzaldehyde) .

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